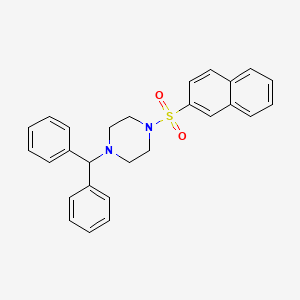

4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine

Description

4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine is a piperazine derivative featuring a diphenylmethyl group at the 4-position and a 2-naphthylsulfonyl moiety at the 1-position of the piperazine ring.

Properties

IUPAC Name |

1-benzhydryl-4-naphthalen-2-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O2S/c30-32(31,26-16-15-22-9-7-8-14-25(22)21-26)29-19-17-28(18-20-29)27(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-16,21,27H,17-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATTXHDCGKOQMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine typically involves the reaction of 1-(2-naphthylsulfonyl)piperazine with diphenylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Alkylation and Substitution

Piperazines undergo alkylation at their secondary amine groups. For example, 1-(diphenylmethyl)piperazine is prepared by reacting piperazine with diphenylmethyl chloride in basic conditions . This mechanism could extend to forming 4-(diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine if the sulfonamide group is introduced post-alkylation.

Reaction Example :

Conditions: Basic solvent (e.g., toluene, DMF), alkali metal hydride (e.g., sodium hydride) .

Sulfonation Reactions

Sulfonation typically involves reacting amines with sulfonyl chlorides. For 2-naphthylsulfonyl substitution:

Conditions: Basic catalyst (e.g., pyridine), inert solvent (e.g., dichloromethane) .

Acid Hydrolysis

Amide or ester derivatives of piperazines are hydrolyzed to carboxylic acids using inorganic bases (e.g., NaOH, KOH) . For example:

Conditions: Aqueous methanol/ethanol, reflux temperatures .

Molecular Formula and Structural Features

While the exact compound’s data is unavailable, analogous compounds provide insights:

-

4-(Diphenylmethyl)piperazine :

-

Sulfonamide Derivatives :

-

Typically synthesized via sulfonation of amines.

-

Example: (hypothetical formula for the target compound).

-

Reaction Conditions

| Reaction Type | Reagents | Conditions | References |

|---|---|---|---|

| Alkylation | Diphenylmethyl chloride, NaH | Toluene/DMF, 0°C–reflux | |

| Sulfonation | Sulfonyl chloride, pyridine | DCM, RT | |

| Hydrolysis | NaOH/KOH | Aqueous methanol, reflux |

Challenges and Considerations

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring substituted with a diphenylmethyl group and a naphthylsulfonyl moiety. This configuration contributes to its pharmacological activities, making it a subject of interest in drug development.

Pharmaceutical Development

Research has indicated that derivatives of piperazine, including 4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine, exhibit various pharmacological activities such as analgesic, anti-inflammatory, and anticancer properties. For instance, studies have shown that piperazine derivatives can act as effective analgesics, with some compounds demonstrating activity significantly greater than traditional analgesics like morphine .

Anticancer Activity

The compound has been explored for its potential in cancer treatment. Research indicates that certain piperazine derivatives possess activity against multiple cancer types, including colon and breast cancers . The specific mechanisms often involve the modulation of cell signaling pathways associated with cancer proliferation and survival.

Neuropharmacology

Piperazine derivatives have also been studied for their effects on the central nervous system. Some compounds have shown promise in treating conditions like anxiety and depression by acting on serotonin receptors . The structural characteristics of this compound may enhance its ability to cross the blood-brain barrier, increasing its efficacy in neuropharmacological applications.

Antioxidant Properties

Recent studies have highlighted the antioxidative potential of piperazine derivatives. Compounds similar to this compound have been shown to reduce oxidative stress in cellular models, suggesting their utility in preventing diseases related to oxidative damage .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Diphenylmethyl-Containing Piperazines

- 4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine : The diphenylmethyl group stabilizes a chair conformation in the piperazine ring, with substituents occupying equatorial positions. This conformation enhances interactions with hydrophobic binding pockets, as observed in crystal structures of related compounds .

- Hypotensive Agents : Piperazinylalkyl esters with a diphenylmethyl group (e.g., compounds from ) exhibit potent and prolonged hypotensive effects in spontaneously hypertensive rats (SHRs), attributed to enhanced lipophilicity and calcium channel modulation .

Sulfonyl-Containing Piperazines

Aryl-Substituted Piperazines

- 1-(2,4-Dichlorophenyl)piperazine Derivatives () : Dichlorophenyl substituents confer mixed D2/D4 receptor antagonism, mimicking clozapine’s atypical antipsychotic profile. However, diphenylmethyl analogs lack direct evidence of antipsychotic efficacy in behavioral models .

- Sigma-1 Receptor Agonists : Compounds like SA4503 () use aryl-alkyl chains for sigma-1 agonism, highlighting how substituent length and polarity influence target selectivity compared to diphenylmethyl’s bulkier profile .

Physicochemical and Pharmacokinetic Properties

Structure-Activity Relationships (SAR)

Lipophilicity and CNS Penetration :

- Diphenylmethyl and naphthylsulfonyl groups increase logP, favoring blood-brain barrier penetration. This is critical for CNS-targeted agents (e.g., antipsychotics in ) but may reduce aqueous solubility .

- Methoxyphenyl or sulfonamide groups balance lipophilicity and solubility, as seen in 5-HT1A ligands () .

Receptor Selectivity :

- Bulky substituents (e.g., diphenylmethyl) favor D2/D4 receptor interactions, while smaller aryl groups (e.g., 2-methoxyphenyl) prioritize 5-HT1A binding .

- Sulfonyl groups enhance hydrogen bonding, improving affinity for serotonin receptors but reducing dopamine receptor activity .

Conformational Stability :

Biological Activity

4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a diphenylmethyl group and a naphthylsulfonyl moiety. Its chemical structure can be represented as follows:

This unique structure enables interactions with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine (DA). Research indicates that piperazine derivatives can influence the levels of these neurotransmitters, which are crucial for mood regulation and cognitive functions .

- Serotonin Receptor Interaction : The compound is believed to interact with serotonin receptors, specifically the 5-HT2A receptor, which is implicated in mood disorders and hallucinogenic effects .

- Dopaminergic Activity : Increased dopamine levels associated with this compound may lead to stimulant effects, potentially impacting behavioral responses and addiction profiles .

Analgesic Effects

Studies have demonstrated that derivatives of piperazine, including this compound, exhibit analgesic properties. For instance, related compounds have shown significant pain-relieving effects in animal models, outperforming traditional analgesics like morphine in certain contexts .

Antimicrobial Activity

Recent investigations have highlighted the potential antimicrobial properties of piperazine derivatives against various pathogens. The compound has been tested against Mycobacterium tuberculosis (Mtb), showing promising results in inhibiting bacterial growth at low micromolar concentrations .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. A study examining various piperazine derivatives revealed that specific substitutions on the phenyl rings significantly affect their potency and selectivity towards biological targets .

| Substitution | Effect on Activity |

|---|---|

| Hydroxyl group (m-position) | Increased analgesic potency |

| Halogen substitutions | Enhanced antimicrobial activity |

| Lipophilicity | Improved bioavailability |

Case Studies

- Analgesic Activity Study : A series of piperazine derivatives were synthesized and tested for analgesic activity using the D'Amour-Smith method. The most effective compounds showed enhanced pain relief compared to morphine, indicating a potential for developing new analgesics based on this scaffold .

- Antimicrobial Evaluation : In vitro studies assessed the efficacy of this compound against Mtb strains. Results indicated that certain structural modifications could lead to significant improvements in antimicrobial efficacy, suggesting avenues for further research into tuberculosis treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.